An In-depth Technical Guide to 2,4-Dibromopentane: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dibromopentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromopentane is a halogenated hydrocarbon of significant interest in organic synthesis and stereochemical studies. Its structure, featuring two chiral centers, gives rise to distinct stereoisomers with unique physical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of 2,4-dibromopentane, along with detailed experimental protocols and reaction mechanisms relevant to its synthesis and reactivity.
Chemical Structure and Stereoisomerism
2,4-Dibromopentane possesses two chiral centers at the C2 and C4 positions. This results in the existence of three stereoisomers: a pair of enantiomers, (2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane, and a meso compound, (2R,4S)-2,4-dibromopentane, which is achiral due to an internal plane of symmetry.[1][2][3] The stereochemical configuration significantly influences the molecule's physical properties and reactivity.
The relationship between these stereoisomers can be visualized as follows:
Stereoisomeric relationships of 2,4-dibromopentane.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 2,4-dibromopentane. It is important to note that some properties may vary depending on the isomeric composition of the sample.
| Identifier | Value | Reference |
| Molecular Formula | C5H10Br2 | [4][5] |
| Molecular Weight | 229.94 g/mol | [4][6] |
| CAS Number | 19398-53-9 (for unspecified isomers) | [4] |
| 1825-11-2 (for meso-2,4-dibromopentane) | [4][5] | |
| Canonical SMILES | CC(Br)CC(C)Br | [7] |
| InChI | InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | [7] |
| InChIKey | KUZOHDYKJXNCSI-UHFFFAOYSA-N | [7] |
| Physical Property | Value | Reference |
| Boiling Point | 184 °C at 760 mmHg (estimate) | |
| Density | 1.668 g/cm³ (estimate) | |
| Refractive Index | 1.4960 - 1.4990 |
Spectroscopic Data
NMR and mass spectrometry are crucial for the identification and characterization of 2,4-dibromopentane and its stereoisomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-dibromopentane provides key information about the proton environments in the molecule. The chemical shifts and coupling patterns differ for the meso and enantiomeric forms due to their different symmetries. A general spectrum is available for 2,4-dibromopentane.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum distinguishes the carbon environments. Due to the plane of symmetry in the meso isomer, it will exhibit fewer signals than the chiral enantiomers.[6][8]
Mass Spectrometry
Mass spectrometry of 2,4-dibromopentane shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak and fragmentation patterns can be used to confirm the molecular weight and structure.
Experimental Protocols
Synthesis of 2,4-Dibromopentane via Bromination of Pentane-2,4-diol
This protocol describes a general method for the synthesis of 2,4-dibromopentane from the corresponding diol. Stereospecific synthesis would require the use of stereochemically pure pentane-2,4-diol and a reaction mechanism that proceeds with a known stereochemical outcome (e.g., SN2 inversion).
Materials:
-
Pentane-2,4-diol (as a mixture of stereoisomers, or a pure stereoisomer for stereospecific synthesis)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of PBr₃ to diol should be approximately 1:3.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude 2,4-dibromopentane by fractional distillation under reduced pressure.
Purification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the purified 2,4-dibromopentane in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[9]
-
If necessary, filter the sample to remove any particulate matter.[9]
GC-MS Parameters (suggested):
-
GC Column: A nonpolar column (e.g., DB-5ms) or a chiral column (e.g., Rt-βDEXse) for separating stereoisomers.[10]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Key Reactions and Mechanisms
Dehydrobromination (E2 Elimination)
2,4-Dibromopentane can undergo a double dehydrobromination reaction in the presence of a strong base to yield a conjugated diene. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which has a stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the bromine leaving group.[11][12][13]
The workflow for this reaction can be visualized as follows:
Workflow for the E2 dehydrobromination of 2,4-dibromopentane.
Reaction with Zinc Dust (Debromination)
The reaction of vicinal or 1,3-dihalides with zinc dust is a classic method for the formation of alkenes or cyclopropanes, respectively. In the case of 1,3-dibromoalkanes like 2,4-dibromopentane, an intramolecular reaction can occur to form a cyclopropane (B1198618) ring. The mechanism is thought to involve the formation of an organozinc intermediate.[14][15]
A simplified logical flow of this reaction is presented below:
Logical flow for the reaction of 2,4-dibromopentane with zinc dust.
Conformational Analysis
The rotation around the C2-C3 and C3-C4 bonds in 2,4-dibromopentane leads to various conformers with different potential energies. The stability of these conformers is influenced by steric interactions (gauche and anti relationships between the bromine atoms and methyl groups) and torsional strain. The most stable conformations will have the bulky bromine and methyl groups in anti or gauche arrangements to minimize steric hindrance.
A potential energy diagram illustrating the relationship between different conformers as a function of dihedral angle can be constructed to visualize the energetic landscape of the molecule.
Conceptual potential energy diagram for C2-C3 bond rotation.
Safety and Handling
2,4-Dibromopentane should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2,4-Dibromopentane is a valuable compound for studying stereochemistry and reaction mechanisms. Its distinct stereoisomers provide a platform for investigating the influence of molecular geometry on chemical and physical properties. The experimental protocols and reaction mechanisms outlined in this guide offer a foundation for researchers and professionals working with this and related halogenated compounds.
References
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Meso-2,4-dibromopentane [webbook.nist.gov]
- 5. Meso-2,4-dibromopentane [webbook.nist.gov]
- 6. (2S,4R)-2,4-dibromopentane | C5H10Br2 | CID 97969619 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. spectrabase.com [spectrabase.com]
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- 12. The E2 Reaction Mechanism [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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